molecular formula C20H20ClN3O B1665467 Amopyroquine CAS No. 550-81-2

Amopyroquine

Cat. No.: B1665467
CAS No.: 550-81-2
M. Wt: 353.8 g/mol
InChI Key: YNWCUCSDUMVJKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amopyroquine is a 4-aminoquinoline antimalarial agent structurally related to amodiaquine and chloroquine. It was first approved in the 1960s for intramuscular treatment of malaria, particularly chloroquine-resistant Plasmodium falciparum infections . Unlike its parent compound amodiaquine, this compound lacks a 3'-t-butyl or 5'-chlorophenyl group, which alters its pharmacokinetic and toxicological profiles . It acts by inhibiting hemozoin formation in the parasite’s digestive vacuole, a mechanism shared with other 4-aminoquinolines .

Preparation Methods

Historical Context and Structural Overview

Amopyroquine (chemical name: 4-[(7-chloroquinolin-4-yl)amino]-2-[(diethylaminomethyl)phenol]) belongs to the 4-aminoquinoline class, characterized by a quinoline core substituted with an amino group at the 4-position and a Mannich base side chain. Its development stemmed from efforts to mitigate the toxicity of amodiaquine, which is associated with hepatotoxicity and agranulocytosis due to quinone-imine metabolite formation. The incorporation of a diethylaminomethyl group at the 4'-position of the phenolic ring in this compound prevents metabolic activation into reactive intermediates, enhancing its safety profile.

Synthetic Routes to this compound

Mannich Reaction-Based Synthesis

The classical synthesis of this compound involves a Mannich reaction, a three-component condensation between an amine, an aldehyde, and a substrate containing an acidic proton. The protocol, adapted from O’Neill et al., proceeds as follows:

  • Formation of the Mannich Base Intermediate :
    4-Hydroxyacetanilide reacts with excess diethylamine and aqueous formaldehyde in refluxing ethanol for 48 hours. The intermediate bis-(diethylaminomethyl) derivative is purified via silica gel column chromatography using a methanol-dichloromethane (20:80 v/v) eluent.

  • Hydrolysis of the Acetamide Group :
    The acetyl-protected intermediate undergoes acidic hydrolysis with 5 M HCl to yield the corresponding 4-aminophenol derivative.

  • Coupling with 4,7-Dichloroquinoline :
    The 4-aminophenol intermediate reacts with 4,7-dichloroquinoline in refluxing ethanol. The reaction progress is monitored by thin-layer chromatography (TLC), and the final product is purified via preparative TLC using methanol-dichloromethane (35:65 v/v).

This method achieves moderate yields (40–60%) and emphasizes the critical role of the Mannich base in conferring lipophilicity and cellular accumulation properties.

Alternative Synthetic Strategies

Radiolabelling for Pharmacokinetic Studies

To facilitate tissue distribution studies, tritium-labelled this compound ([³H]this compound) has been synthesized by substituting 4,7-dichloro-[G-³H]quinoline (213 mCi/mmol) in the coupling step. Radiolabelled purity exceeding 98% is confirmed via TLC, enabling precise tracking of drug accumulation in peripheral blood cells and organs.

Physicochemical and Pharmacokinetic Properties

This compound’s physicochemical characteristics significantly influence its antimalarial efficacy and safety. Key data derived from experimental studies include:

Lipophilicity and Cellular Accumulation

Partition coefficient (log D) measurements reveal pH-dependent lipophilicity:

Property pH 5.0 pH 7.4
Log D (this compound) -1.15 0.68
Log D (Amodiaquine) -1.16 0.93

At physiological pH (7.4), this compound exhibits lower lipophilicity than amodiaquine, correlating with reduced erythrocyte membrane penetration but enhanced accumulation in polymorphonuclear leukocytes (PMNs).

Tissue Distribution Profiles

Comparative tissue distribution studies in murine models demonstrate distinct organ-specific accumulation patterns:

Tissue % Dose (this compound) % Dose (Amodiaquine)
Liver 13.8 ± 2.7 4.3 ± 1.2
Kidney 3.8 ± 1.1 1.5 ± 0.1
Lung 1.4 ± 0.4 0.7 ± 0.2

This compound exhibits prolonged retention in the liver and kidneys, suggesting a role for hepatic metabolism in its clearance.

Mechanistic Insights and Structure-Activity Relationships

The antimalarial activity of this compound arises from multiple mechanisms:

  • Heme Polymerization Inhibition :
    Like other 4-aminoquinolines, this compound inhibits β-hematin formation, disrupting heme detoxification in Plasmodium parasites.

  • Ribosome Biogenesis Modulation :
    Recent studies identify this compound as a ribosome biogenesis inhibitor, destabilizing RNA polymerase I and inducing p53-mediated apoptosis in cancer cells. This dual mechanism underscores its repurposing potential beyond antimalarial therapy.

Structure-activity relationship (SAR) analyses highlight the necessity of the diethylaminomethyl group for reduced cytotoxicity. Removal of this moiety restores quinone-imine formation, reverting to amodiaquine-like toxicity.

Industrial-Scale Production Considerations

Large-scale synthesis of this compound necessitates optimization of the Mannich reaction conditions:

  • Solvent Selection : Ethanol is preferred over water due to the poor aqueous solubility of intermediates.
  • Catalyst Screening : Heterogeneous catalysts (e.g., zeolites) have been explored to improve reaction efficiency, though none have surpassed classical acid-mediated conditions in yield.
  • Purification Challenges : Chromatographic methods remain cost-prohibitive for industrial use, prompting investigations into crystallization-based purification.

Scientific Research Applications

Antimalarial Activity

Amopyroquine has demonstrated significant efficacy against Plasmodium falciparum , particularly in chloroquine-resistant strains. Research indicates that this compound exhibits a lower 50% inhibitory concentration (IC50) compared to other antimalarials, making it a promising candidate for treating resistant malaria cases.

In Vitro Studies

In vitro evaluations have shown that this compound is effective against both chloroquine-susceptible and resistant strains of P. falciparum. A study found the following IC50 values:

Strain TypeThis compound IC50 (nM)Monodesethylamodiaquine IC50 (nM)
Chloroquine-susceptible16.128.2
Chloroquine-resistant18.974.8

These results suggest that this compound retains efficacy even in resistant strains, with a significant correlation to chloroquine susceptibility patterns (r = 0.371) .

Clinical Applications

This compound has been evaluated in clinical settings, particularly for its potential as an alternative treatment regimen for malaria. A regimen of 12 mg/kg over two days has been suggested as effective for treating chloroquine-resistant malaria .

Case Study: Intramuscular Administration

A clinical study involving the administration of this compound via intramuscular injection demonstrated variable success rates in clearing parasitemia among patients:

  • 3 mg/kg : Cleared in 1 of 6 patients
  • 6 mg/kg : Cleared in 4 of 7 patients
  • 6 mg/kg followed by 3 mg/kg : Cleared in 7 of 9 patients

These findings indicate that higher doses may enhance treatment efficacy .

Potential Repurposing in Oncology

Emerging studies suggest that compounds like this compound may hold promise beyond antimalarial applications. Preliminary research indicates that it could be repurposed for cancer therapy due to its ability to inhibit ribosome biogenesis and stabilize p53, a crucial tumor suppressor protein . This novel activity opens avenues for further exploration in oncological contexts.

Mechanism of Action

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparisons

Table 1: Key Pharmacokinetic and Physicochemical Properties

Compound Log D (pH 5.0) Log D (pH 7.4) Metabolism Pathway Primary Excretion Route Cross-Resistance with Chloroquine
Amopyroquine −1.15 0.68 Minimal hepatic metabolism Biliary excretion Low (IC50 ratio: 3.7x)
Amodiaquine −1.16 0.93 Prodrug (activated to monodesethylamodiaquine) Biliary excretion High (IC50 ratio: 26x)
Chloroquine −0.88 0.34 Partial hepatic metabolism (monodesethyl derivative) Renal excretion High (IC50 ratio: >100x)
Pyronaridine −1.27 0.71 Extensive hepatic metabolism Renal/biliary excretion None
Tebuquine 0.99 1.08 Hepatic metabolism Biliary excretion Not reported

Key Findings :

  • Lipophilicity : this compound has intermediate lipophilicity compared to chloroquine and tebuquine, influencing its tissue distribution and accumulation in parasitized erythrocytes .
  • Metabolism : Unlike amodiaquine (a prodrug), this compound is poorly metabolized, reducing variability in therapeutic efficacy .
  • Cross-Resistance : this compound shows lower cross-resistance with chloroquine than amodiaquine, making it a candidate for chloroquine-resistant regions .

Efficacy and Resistance Profiles

In Vitro Activity Against P. falciparum (IC50 Values)

Compound Chloroquine-Susceptible Clone (nM) Chloroquine-Resistant Clone (nM) Resistance Ratio
This compound 16.1 18.9 1.17
Amodiaquine 28.2 74.8 2.65
Chloroquine 36.5 1,630 44.7

Interpretation :

  • This compound retains potency against chloroquine-resistant strains, with only a 3.7-fold reduction in susceptibility compared to chloroquine’s 44.7-fold reduction .

Toxicity and Mechanisms

  • This compound vs. Amodiaquine: Both compounds deplete glutathione in activated neutrophils via quinoneimine metabolite formation, triggering type II hypersensitivity reactions . However, this compound lacks the 5′-chlorophenyl group, which reduces its accumulation in lysosomes and associated cytotoxicity .
  • Bis-Mannich Compounds (e.g., Pyronaridine) : These derivatives avoid bioactivation to toxic metabolites, resulting in lower risks of agranulocytosis and hepatotoxicity .

Research Frontiers and Repurposing Potential

Recent studies highlight this compound’s ability to stabilize the tumor suppressor protein p53 by inhibiting ribosome biogenesis, a mechanism distinct from its antimalarial action .

Biological Activity

Amopyroquine is a synthetic derivative of 4-aminoquinoline, primarily developed for its antimalarial properties. This compound has garnered attention due to its efficacy against drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and potential applications in combination therapies.

This compound's chemical formula is C20H20ClN3OC_{20}H_{20}ClN_{3}O, featuring a pyrazole ring structure that enhances its biological activity compared to other compounds in its class. It is structurally related to amodiaquine but exhibits distinct modifications that improve efficacy and reduce side effects.

The proposed mechanism by which this compound exerts its antimalarial effects involves accumulation within the food vacuole of the malaria parasite. This accumulation disrupts the parasite's ability to digest hemoglobin, leading to energy metabolism disruption and ultimately, parasite death .

In Vitro Activity and Efficacy

Recent studies have evaluated the in vitro activity of this compound against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum. The findings indicate that:

  • Chloroquine-Susceptible Strains : The IC50 (50% inhibitory concentration) for this compound was approximately 16.1 nM.
  • Chloroquine-Resistant Strains : The IC50 was higher at 18.9 nM, demonstrating that while resistance exists, this compound remains effective compared to other treatments .

A comparative analysis with monodesethylamodiaquine revealed that chloroquine-resistant isolates were significantly less susceptible to both drugs, suggesting a need for continuous monitoring of clinical responses .

Strain TypeIC50 (nM)
Chloroquine-Susceptible16.1
Chloroquine-Resistant18.9

Case Studies and Clinical Implications

In a clinical context, this compound has shown promise as part of combination therapies aimed at enhancing treatment efficacy and delaying resistance development. For instance, combining this compound with other antimalarials may improve overall therapeutic outcomes.

A notable study indicated that this compound exhibited greater cytotoxicity than chloroquine at equimolar concentrations, suggesting potential advantages in treating resistant cases . Furthermore, research into the pharmacokinetics of this compound indicates favorable absorption and bioavailability profiles, which are critical for effective treatment regimens .

Research Findings and Future Directions

The ongoing research into this compound includes investigations into its interactions with other drugs and its potential role in cancer therapy due to its ability to inhibit ribosome biogenesis—a novel activity not typically associated with traditional antimalarials .

As resistance patterns evolve among malaria parasites, understanding the biological activity of compounds like this compound becomes increasingly vital. Continued exploration into its pharmacological profile will aid in developing more effective treatment strategies.

Properties

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]-2-(pyrrolidin-1-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O/c21-15-3-5-17-18(7-8-22-19(17)12-15)23-16-4-6-20(25)14(11-16)13-24-9-1-2-10-24/h3-8,11-12,25H,1-2,9-10,13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWCUCSDUMVJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC(=C2)NC3=C4C=CC(=CC4=NC=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10350-81-9 (di-hydrochloride)
Record name Amopyroquine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50203544
Record name Amopyroquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550-81-2
Record name Amopyroquine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=550-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amopyroquine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amopyroquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMOPYROQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV6L22Y9QF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.